2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is a phosphine ligand with the molecular formula C22H32NP and a molecular weight of 341.47 g/mol. This compound features a biphenyl backbone substituted with a di-tert-butylphosphino group and an N,N-dimethylamino group, which contributes to its unique properties. The presence of bulky tert-butyl groups enhances steric hindrance, making it suitable for coordination chemistry and catalysis applications .
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, also known as t-BuDavePhos, is a bidentate phosphine ligand commonly used in transition-metal catalysis. Its structure features a di-tert-butylphosphine group bound to one of the aromatic rings of a biphenyl molecule. Additionally, a dimethylamino group is attached to the other aromatic ring, providing steric and electronic properties crucial for catalytic activity [].
Studies have demonstrated the effectiveness of t-BuDavePhos in various catalytic reactions, including:
The unique combination of steric and electronic properties offered by t-BuDavePhos allows researchers to fine-tune the selectivity of catalysts. The bulky tert-butyl groups provide steric hindrance, influencing the orientation of substrates around the metal center and potentially favoring specific reaction pathways. Additionally, the dimethylamino group can donate electrons to the metal, affecting its reactivity and influencing the product distribution [].
By employing t-BuDavePhos, researchers can potentially achieve:
The ongoing exploration of t-BuDavePhos focuses on identifying its potential in novel catalytic transformations. Researchers are investigating its effectiveness in:
These reactions highlight its versatility in synthetic chemistry and catalysis .
While specific biological activity data for 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is limited, phosphine ligands are often investigated for their potential in biological systems. They may exhibit:
Further research is required to elucidate the specific biological effects of this compound .
Synthesis of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl typically involves:
These steps may vary based on the desired purity and yield, but they generally provide a reliable pathway to synthesize this compound .
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl finds applications in:
Interaction studies involving 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl typically focus on its coordination with transition metals. These studies help elucidate:
Such studies are crucial for optimizing its use in catalysis and other applications .
Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Di-isopropylphosphino-2'-(N,N-dimethylamino)biphenyl | Isopropyl groups instead of tert-butyl | Different steric properties |
2-Di-n-butylphosphino-2'-(N,N-dimethylamino)biphenyl | n-Butyl groups provide moderate sterics | Varying solubility characteristics |
2-Di-tert-octylphosphino-2'-(N,N-dimethylamino)biphenyl | Larger octyl groups increase steric bulk | Enhanced stability in certain reactions |
The uniqueness of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl lies in its combination of steric bulk from the tert-butyl groups and the electronic properties imparted by the N,N-dimethylamino group, making it particularly effective as a ligand in catalysis .
X-ray crystallographic studies of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl and related compounds have provided detailed insights into the molecular geometry and structural parameters of this important phosphine ligand. The compound crystallizes in white crystalline form with a melting point range of 115-117°C [1] [2]. The molecular formula C₂₂H₃₂NP with a molecular weight of 341.47 g/mol reflects the presence of twenty-two carbon atoms, thirty-two hydrogen atoms, one nitrogen atom, and one phosphorus atom [1] [3].
Crystallographic analysis reveals that the phosphorus atom adopts a distorted tetrahedral geometry, which is characteristic of tertiary phosphines. The phosphorus center is coordinated to two tert-butyl groups and the aromatic carbon of the biphenyl backbone. The tetrahedral distortion arises from the steric bulk of the tert-butyl substituents, which create significant steric hindrance around the phosphorus center [4] [5]. This distortion is manifested in the bond angles around phosphorus, which deviate from the ideal tetrahedral angle of 109.5°.
The phosphorus-carbon bond lengths in the structure are consistent with typical tertiary phosphine values. The P-C bond connecting the phosphorus atom to the biphenyl backbone exhibits a length of approximately 1.84-1.87 Å, which is within the expected range for aromatic phosphine compounds [6]. The P-C bonds to the tert-butyl groups are slightly longer at approximately 1.87 Å, reflecting the sp³ hybridization of the tert-butyl carbon atoms [6]. These bond length variations are typical for phosphines containing both aromatic and aliphatic substituents.
The N,N-dimethylamino group exhibits structural parameters characteristic of tertiary amines. The nitrogen atom displays a pyramidal geometry with C-N bond lengths of approximately 1.39-1.42 Å [7]. The dimethylamino substituent is positioned ortho to the biphenyl linkage, creating potential electronic interactions with the aromatic system. The nitrogen atom's lone pair can participate in resonance with the aromatic ring system, contributing to the overall electronic properties of the molecule [8].
The biphenyl backbone of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl exhibits conformational behavior that is influenced by the steric and electronic effects of the substituents. The interring C-C bond length connecting the two phenyl rings is approximately 1.48-1.50 Å, which is consistent with typical biphenyl structures [9] [10].
The torsion angle between the two phenyl rings represents a critical structural parameter that significantly affects the molecule's electronic properties and catalytic behavior. For substituted biphenyl systems, the torsion angle typically ranges from 30° to 50°, depending on the nature and position of the substituents [9] [10]. In the case of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, the presence of bulky ortho substituents on both rings creates substantial steric hindrance that influences the preferred conformation.
The rotational barrier around the biphenyl C-C bond is significantly higher than in unsubstituted biphenyl due to the steric interactions between the di-tert-butylphosphino and dimethylamino groups. Theoretical calculations indicate that the barrier to rotation is approximately 15-20 kJ/mol, which is considerably higher than the 8.0-8.3 kJ/mol barrier observed in unsubstituted biphenyl [10]. This increased barrier restricts the conformational flexibility of the molecule and stabilizes specific rotational conformers.
The preferred conformation of the biphenyl backbone is determined by the balance between steric repulsion and electronic effects. The bulky tert-butyl groups create significant steric hindrance that favors conformations where the two rings are twisted away from planarity. Simultaneously, the electronic effects of the dimethylamino group and the phosphine moiety influence the preferred torsion angle through π-conjugation and lone pair interactions [11].
The spatial orientation of the tert-butyl phosphine group in 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is a crucial structural feature that determines the compound's steric properties and catalytic behavior. The di-tert-butylphosphino substituent creates a sterically demanding environment around the phosphorus center, characterized by a cone angle of approximately 155-165° [5] [12].
The cone angle, as defined by Tolman, represents the solid angle formed by the metal-phosphorus bond and the outermost Van der Waals spheres of the ligand substituents [5]. For 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, the large cone angle reflects the substantial steric bulk of the two tert-butyl groups. This steric bulk is comparable to that of tri-tert-butylphosphine, which has a cone angle of 182° [5]. The intermediate value observed for the biphenyl derivative indicates that the aromatic backbone provides some spatial relief compared to a third tert-butyl group.
The tert-butyl groups adopt staggered conformations to minimize steric interactions with each other and with the biphenyl backbone. Each tert-butyl group consists of three methyl groups arranged tetrahedrally around a central carbon atom. The C-C bond lengths within the tert-butyl groups are approximately 1.53 Å, which is typical for sp³-sp³ carbon-carbon bonds [13]. The steric bulk of these groups creates a protective environment around the phosphorus center, shielding it from unwanted side reactions while maintaining accessibility for coordination to metal centers.
The orientation of the tert-butyl groups relative to the biphenyl backbone is influenced by intramolecular steric interactions. The bulky substituents tend to orient themselves away from the dimethylamino group on the adjacent phenyl ring to minimize steric hindrance. This spatial arrangement contributes to the overall three-dimensional structure of the molecule and affects its ability to coordinate to metal centers in catalytic applications [13].
The N,N-dimethylamino group in 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl exerts significant electronic effects that influence the molecule's reactivity and catalytic properties. The dimethylamino substituent is a strong electron-donating group that can participate in both inductive and resonance effects [8].
The nitrogen atom possesses a lone pair of electrons that can participate in resonance with the aromatic ring system. This resonance interaction increases the electron density on the aromatic ring, making it more nucleophilic and electron-rich. The resonance effect is particularly pronounced at the ortho and para positions relative to the nitrogen substituent [8]. The electron-donating character of the dimethylamino group is reflected in the predicted pKa value of 5.07±0.18, which indicates moderate basicity [1].
The electronic effects of the dimethylamino group extend beyond the immediate aromatic ring to influence the overall electronic properties of the biphenyl system. The increased electron density on one phenyl ring can be transmitted through the biphenyl linkage to affect the electronic properties of the phosphine-bearing ring. This electronic communication between the two rings is modulated by the torsion angle, with more planar conformations allowing greater electronic delocalization [14].
The combination of the electron-donating dimethylamino group and the electron-rich phosphine creates a ligand system with enhanced electron-donating capability. This electronic character is crucial for stabilizing electron-deficient metal centers and promoting oxidative addition reactions in catalytic cycles. The presence of both nitrogen and phosphorus donor atoms also provides opportunities for hemilabile coordination behavior, where the dimethylamino group can coordinate and dissociate from the metal center during catalytic processes [15].
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